ethyl 3-bromo-1H-indole-2-carboxylate

Catalog No.
S677741
CAS No.
91348-45-7
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-bromo-1H-indole-2-carboxylate

CAS Number

91348-45-7

Product Name

ethyl 3-bromo-1H-indole-2-carboxylate

IUPAC Name

ethyl 3-bromo-1H-indole-2-carboxylate

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3

InChI Key

DRJWEOYWZOGNQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)Br

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)Br

Synthesis:

Precursor and Building Block:

Ethyl 3-bromo-1H-indole-2-carboxylate serves as a valuable precursor and building block in organic synthesis due to the presence of two reactive functional groups: the ester group (COOCH₂) and the bromine atom (Br) at specific positions on the indole ring. The ester group can be readily transformed into other functionalities, while the bromine atom allows for further functionalization through various coupling reactions. This versatility enables the construction of diverse indole-containing molecules with potential applications in drug discovery and material science.

Target Molecule Synthesis:

Due to its reactivity, ethyl 3-bromo-1H-indole-2-carboxylate is frequently employed as a starting material for the synthesis of more complex indole derivatives. Research has explored its use in the synthesis of various target molecules, including:

  • Indole alkaloids: These naturally occurring compounds possess diverse biological activities and are of significant interest in drug discovery. Studies have utilized ethyl 3-bromo-1H-indole-2-carboxylate as a precursor for the synthesis of therapeutically relevant indole alkaloids, such as yohimbine and vinblastine.
  • Medicinal compounds: The unique chemical properties of the indole ring system have led to the development of numerous indole-based drugs. Research has employed ethyl 3-bromo-1H-indole-2-carboxylate as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders [, ].
  • Organic materials: Indole derivatives exhibit promising properties for applications in organic electronics and optoelectronic devices. Studies have explored the use of ethyl 3-bromo-1H-indole-2-carboxylate as a precursor for the synthesis of functionalized indoles with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Ethyl 3-bromo-1H-indole-2-carboxylate is a chemical compound belonging to the indole derivative class. It features a bromine atom at the third position of the indole ring and an ethyl ester functional group at the carboxylic acid position. The molecular formula for this compound is C11H10BrNO2C_{11}H_{10}BrNO_2, and it has a molecular weight of approximately 268.11 g/mol. The compound exhibits notable structural characteristics, including a heterocyclic ring system that contributes to its biological activity and chemical reactivity .

Due to the presence of functional groups on its structure. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is crucial for further synthetic modifications.
  • Bromination: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the third position of the indole core.
  • Coupling Reactions: This compound can undergo coupling reactions, such as the Buchwald-Hartwig reaction, to form more complex indole derivatives .

Ethyl 3-bromo-1H-indole-2-carboxylate exhibits a broad spectrum of biological activities, making it a compound of interest in medicinal chemistry. Its notable activities include:

  • Anticancer: Demonstrated selective cytotoxicity against various cancer cell lines.
  • Antimicrobial: Effective against a range of bacterial and fungal pathogens.
  • Antiviral: Shows potential against viral infections.
  • Anti-inflammatory: Exhibits properties that may reduce inflammation.
  • Antidiabetic and Antimalarial: Displays significant effects in models for diabetes and malaria .

The synthesis of ethyl 3-bromo-1H-indole-2-carboxylate typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with 3-bromoindole or its derivatives.
  • Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as concentrated sulfuric acid.
  • Purification: The product is purified through column chromatography to isolate ethyl 3-bromo-1H-indole-2-carboxylate .

Ethyl 3-bromo-1H-indole-2-carboxylate has several applications in various fields:

  • Pharmaceutical Research: Used as a lead compound for developing new anticancer and antimicrobial agents.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex indole derivatives.
  • Biological Studies: Utilized in research to explore its mechanisms of action and potential therapeutic effects .

Interaction studies involving ethyl 3-bromo-1H-indole-2-carboxylate focus on its binding affinity with various biological targets. These studies reveal that:

  • The compound interacts with specific enzymes and receptors, influencing biochemical pathways related to cell proliferation and apoptosis.
  • It has been shown to inhibit certain enzymes, including glutathione S-transferase, which plays a role in detoxification processes .

Ethyl 3-bromo-1H-indole-2-carboxylate shares structural similarities with other indole derivatives but possesses unique features that distinguish it from them. Here are some similar compounds for comparison:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1H-indole-2-carboxylateIndole core with carboxylic acidLacks bromine substitution at C3
Ethyl 5-methyl-1H-indole-2-carboxylateMethyl group at C5Different substitution pattern affecting activity
Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylateTrifluoromethyl group at C5Enhanced lipophilicity and potential bioactivity
Ethyl 6-fluoro-3-methyl-1H-indole-2-carboxylateFluorine substitution at C6Variation in electronic properties impacting reactivity

These comparisons highlight how ethyl 3-bromo-1H-indole-2-carboxylate's unique bromine substitution contributes to its distinct biological activities and chemical reactivity profiles, making it an important compound for further study in medicinal chemistry .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 3-bromoindole-2-carboxylate

Dates

Last modified: 08-15-2023

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